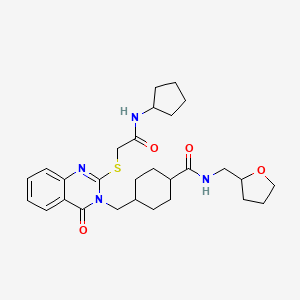

4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide

説明

The compound 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a structurally complex molecule featuring:

特性

IUPAC Name |

4-[[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O4S/c33-25(30-21-6-1-2-7-21)18-37-28-31-24-10-4-3-9-23(24)27(35)32(28)17-19-11-13-20(14-12-19)26(34)29-16-22-8-5-15-36-22/h3-4,9-10,19-22H,1-2,5-8,11-18H2,(H,29,34)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSHLPWMNZCGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5CCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a synthetic derivative that exhibits promising biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to explore its biological activity, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 431.5 g/mol. The structural complexity of this compound, incorporating both quinazoline and cyclohexane moieties, suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of quinazoline, including those similar to the compound in focus, exhibit significant antimicrobial properties. For instance, a study demonstrated that certain quinazoline derivatives showed comparable effectiveness to standard antimicrobial agents like ciprofloxacin and fluconazole in inhibiting microbial growth .

| Compound | Antimicrobial Activity (IC50) | Comparison Standard |

|---|---|---|

| Compound A | 1.61 µg/mL | Ciprofloxacin |

| Compound B | 1.98 µg/mL | Fluconazole |

Anticancer Activity

The anticancer potential of this compound was evaluated using the MTT assay, which assesses cell viability. The results indicated moderate anticancer activity, with some derivatives showing lower efficacy compared to established chemotherapeutic agents like 5-fluorouracil .

| Compound | Cancer Cell Line | IC50 (µg/mL) | Comparison Standard |

|---|---|---|---|

| Compound C | A-431 | 12.5 | Doxorubicin |

| Compound D | HT29 | 8.7 | 5-Fluorouracil |

Molecular docking studies suggest that the compound interacts with specific protein targets through hydrophobic interactions and hydrogen bonding . This interaction profile is crucial for understanding its mechanism of action against cancer cells and microbes.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into various quinazoline derivatives revealed that compounds featuring the thioether linkage showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was part of this study and demonstrated promising results .

- Anticancer Evaluation : In another study focusing on the anticancer properties of similar compounds, it was found that modifications in the side chains significantly influenced their cytotoxicity against different cancer cell lines. The presence of the cyclopentyl amino group was noted to enhance activity against specific targets .

化学反応の分析

Reactivity of the Quinazolinone Core

The 4-oxoquinazolin-3(4H)-yl group is a heterocyclic system prone to nucleophilic substitution and oxidation.

-

Nucleophilic Substitution : The electron-deficient C2 position (adjacent to the carbonyl) can undergo substitution with nucleophiles like amines or thiols under basic conditions. For example, the 2-thioether group in the compound may have formed via such a reaction.

-

Oxidation : The quinazolinone ring’s carbonyl groups are stable but may participate in redox reactions under strong oxidizing agents (e.g., KMnO₄), potentially forming hydroxylated derivatives .

Thioether Linkage Reactivity

The -(S-CH₂-CONH-cyclopentyl) group is a thioether, which can undergo:

-

Oxidation : Conversion to sulfoxide (R-SO-R) or sulfone (R-SO₂-R) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).

-

Alkylation/Displacement : Reaction with alkyl halides or nucleophiles in SN2 mechanisms, though steric hindrance from the cyclopentyl group may limit reactivity .

| Reaction Type | Conditions | Product | Supporting Evidence |

|---|---|---|---|

| Oxidation | H₂O₂, mCPBA | Sulfoxide/sulfone | VWR thioether analogs |

| Displacement | Strong base (e.g., NaH) | Thiol or alkylated product | EvitaChem |

Carboxamide Hydrolysis

The cyclohexanecarboxamide and cyclopentylamino-2-oxoethyl groups contain amide bonds susceptible to hydrolysis:

-

Acidic Hydrolysis : Converts amides to carboxylic acids (e.g., HCl, reflux) .

-

Basic Hydrolysis : Forms carboxylate salts (e.g., NaOH, heat) .

| Reaction Type | Conditions | Product | Supporting Evidence |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, ∆ | Cyclohexanecarboxylic acid | HMDB , BLD Pharm |

| Basic hydrolysis | 2M NaOH, ∆ | Carboxylate salt | PubChem cyclohexanecarboxamide |

Tetrahydrofuran (THF) Reactivity

The N-((tetrahydrofuran-2-yl)methyl) group is an ether, typically unreactive except under strong acids:

-

Acid-Catalyzed Ring-Opening : Concentrated H₂SO₄ or HCl may cleave the THF ring, forming diols or alkyl halides.

| Reaction Type | Conditions | Product | Supporting Evidence |

|---|---|---|---|

| Ring-opening | H₂SO₄, H₂O | 2-(hydroxymethyl)tetrahydrofuran | EvitaChem THF analogs |

Cyclohexane Ring Functionalization

The cyclohexane ring’s substituents may influence reactivity:

類似化合物との比較

Comparison with Structural Analogs

Core Modifications: Quinazolinone Derivatives

Analog 1 : N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide ()

- Structural Differences : Lacks the cyclohexanecarboxamide and tetrahydrofuran groups.

- Implications : Simpler structure may reduce synthetic complexity but could diminish target affinity or metabolic stability due to fewer hydrophobic interactions.

Analog 2 : 4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxoquinazolin-3(4H)-yl]methyl}-N-(tetrahydrofuran-2-ylmethyl)cyclohexanecarboxamide ()

- Structural Differences: Replaces cyclopentylamino with 4-ethoxyphenylamino.

- The phenyl ring may increase π-π stacking but reduce solubility compared to the cyclopentyl group.

Thioether-Linked Derivatives

Analog 3 : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted Acetamides ()

- Structural Differences : Incorporates a sulfamoylphenyl group instead of cyclohexanecarboxamide.

- Synthesis: Prepared via reaction of mercaptoquinazolinone with chloroacetamides in dry acetone/K₂CO₃ (45–60% yields) .

- Implications : Sulfonamide groups enhance solubility and hydrogen-bonding capacity, which may improve pharmacokinetics but reduce membrane permeability.

Heterocyclic Substituents

Analog 4 : N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()

- Structural Differences: Replaces quinazolinone with a thiazole ring and substitutes tetrahydrofuran with furan.

- Implications : Thiazole rings often confer metabolic resistance, while furan may reduce steric bulk but increase oxidative instability.

Structure-Activity Relationship (SAR) Trends

| Feature | Target Compound | Analog 1 | Analog 2 | Analog 3 |

|---|---|---|---|---|

| Core | Quinazolinone | Quinazolinone | Quinazolinone | Quinazolinone |

| Thioether Substituent | Cyclopentylamino-acetamide | Cyclopentylamino-acetamide | 4-Ethoxyphenylamino-acetamide | Sulfamoylphenyl-acetamide |

| Carboxamide Group | Cyclohexane + THF-methyl | Absent | Cyclohexane + THF-methyl | Sulfamoylphenyl |

| Lipophilicity (Predicted) | High | Moderate | High | Low |

- Key Observations :

- The tetrahydrofuran-methyl group in the target compound and Analog 2 enhances lipophilicity, favoring blood-brain barrier penetration or prolonged half-life.

- Cyclopentyl vs. 4-ethoxyphenyl substitutions may dictate selectivity for hydrophobic vs. polar binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。